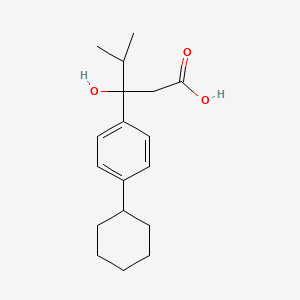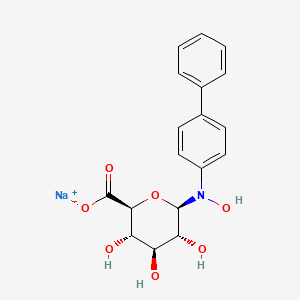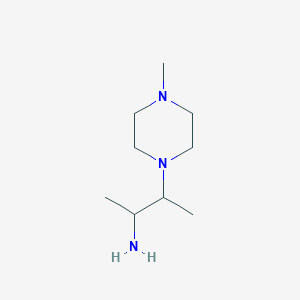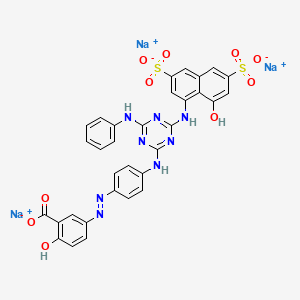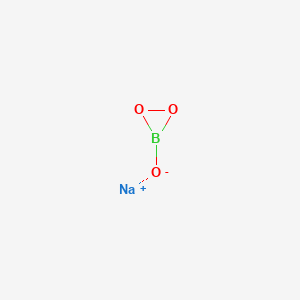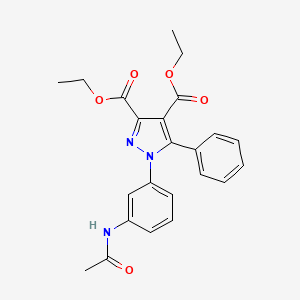
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1h-pyrazole-3,4-dicarboxylic Acid Derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted Pyrazoles: Compounds with phenyl groups attached to the pyrazole ring.
Uniqueness
The uniqueness of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
96722-88-2 |
|---|---|
Fórmula molecular |
C23H23N3O5 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
diethyl 1-(3-acetamidophenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-22(28)19-20(23(29)31-5-2)25-26(21(19)16-10-7-6-8-11-16)18-13-9-12-17(14-18)24-15(3)27/h6-14H,4-5H2,1-3H3,(H,24,27) |
Clave InChI |
PQLUKUSLPFQJDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


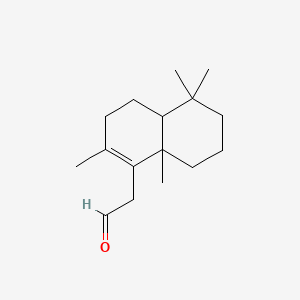
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)

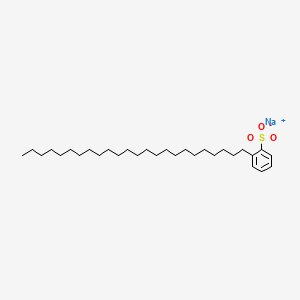
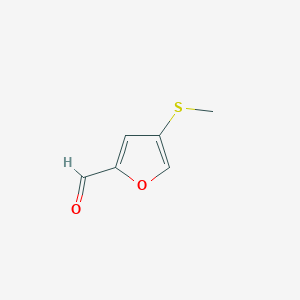
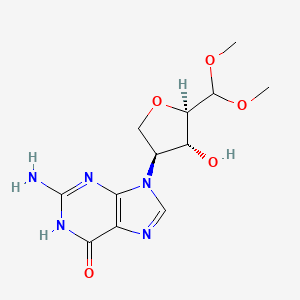
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
